3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole

medicinal chemistry organic synthesis heterocyclic chemistry

3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole (CAS 1015846-54-4) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle with a molecular weight of 162.57 g/mol and molecular formula C₅H₇ClN₂O₂. The compound exhibits a measured LogP of -0.17, indicating moderate hydrophilicity suitable for aqueous-compatible synthetic workflows.

Molecular Formula C5H7ClN2O2
Molecular Weight 162.57 g/mol
CAS No. 1015846-54-4
Cat. No. B1288744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole
CAS1015846-54-4
Molecular FormulaC5H7ClN2O2
Molecular Weight162.57 g/mol
Structural Identifiers
SMILESCOCC1=NC(=NO1)CCl
InChIInChI=1S/C5H7ClN2O2/c1-9-3-5-7-4(2-6)8-10-5/h2-3H2,1H3
InChIKeyCRNLTGYOWHROHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole CAS 1015846-54-4: Physicochemical and Reactivity Profile for Procurement


3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole (CAS 1015846-54-4) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle with a molecular weight of 162.57 g/mol and molecular formula C₅H₇ClN₂O₂ . The compound exhibits a measured LogP of -0.17, indicating moderate hydrophilicity suitable for aqueous-compatible synthetic workflows . Its purity specification is 95% as a minimum across major suppliers, with the material supplied as a liquid at ambient conditions . The chloromethyl group at the 3-position provides a reactive electrophilic site for nucleophilic substitution, while the methoxymethyl group at the 5-position contributes to solubility and modulates electronic properties of the oxadiazole core .

1
3-(Chloromethyl) reactive handle supports nucleophilic substitution workflows
2
95% minimum purity specification suitable for heterocyclic synthesis intermediates
3
Measured LogP -0.17 aligns with aqueous-compatible reaction conditions

Why 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole Cannot Be Replaced by Generic Oxadiazole Analogs in Critical Applications


Substitution of 3-(chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole with structurally related oxadiazoles is not functionally equivalent due to three quantitative differentiation axes. First, the regiochemistry of substituents is critical: the 3-chloromethyl/5-methoxymethyl isomer (CAS 1015846-54-4) is distinct from its 5-chloromethyl/3-methoxymethyl regioisomer (CAS 120003-15-8), and this positional isomerism alters both electronic distribution and reactivity outcomes . Second, the presence of two substituents confers enhanced stability compared to monosubstituted oxadiazoles; 3,5-disubstituted 1,2,4-oxadiazoles are stable under standard conditions, whereas monosubstituted analogs are prone to acid- and base-induced hydrolysis . Third, the measured LogP of -0.17 differentiates this compound from more lipophilic oxadiazole derivatives that may exhibit LogP values >1.0, thereby affecting solubility, partitioning, and compatibility with aqueous reaction conditions. Generic class-level assumptions about oxadiazole behavior are insufficient for applications requiring predictable reactivity and stability; the quantitative evidence below substantiates compound-specific selection criteria.

Target (CAS 1015846-54-4)
Generic Oxadiazole Analog
3-chloromethyl, 5-methoxymethyl regioisomer
vs
Regioisomeric substitution may alter reactivity profile and synthetic outcome
3,5-disubstituted; reported stability under standard conditions
vs
Monosubstituted oxadiazoles may be less stable and hydrolysis-prone
LogP -0.17; moderate hydrophilicity
vs
Higher LogP analogs may shift partitioning and aqueous compatibility

Quantitative Differentiation Evidence for 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole Against Comparators


Regioisomeric Specificity: 3-Chloromethyl/5-Methoxymethyl vs. 5-Chloromethyl/3-Methoxymethyl Substitution Pattern

The target compound, 3-(chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole (CAS 1015846-54-4), possesses a specific regioisomeric arrangement with chloromethyl at position 3 and methoxymethyl at position 5. This positional arrangement is distinct from the regioisomer 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole (CAS 120003-15-8) . In 1,2,4-oxadiazoles, the electronic environment at positions 3 and 5 differs due to the asymmetry of the heterocyclic ring, with C5 being more electrophilic than C3 in most contexts. The substitution pattern directly influences the compound's reactivity in nucleophilic substitution reactions and its behavior as a synthetic intermediate .

Regioisomeric Specificity
Head-to-head
3-(chloromethyl), 5-(methoxymethyl) vs 5-(chloromethyl), 3-(methoxymethyl)
Supports regioisomer-specific procurement for reproducible synthesis
CAS 120003-15-8 is the distinct regioisomer; electronic environment at C3 and C5 differs
medicinal chemistry organic synthesis heterocyclic chemistry

Stability Advantage: 3,5-Disubstituted vs. Monosubstituted 1,2,4-Oxadiazoles

The target compound is a 3,5-disubstituted 1,2,4-oxadiazole . Class-level stability data for 1,2,4-oxadiazoles indicates that 3,5-disubstituted derivatives are stable under standard laboratory conditions, whereas monosubstituted 1,2,4-oxadiazoles are significantly less stable and prone to acid- and base-induced hydrolysis . For related 1,2,4-oxadiazole derivatives, maximum stability occurs between pH 3 and 6, with accelerated degradation observed at pH values below 3 or above 6 [1]. While direct quantitative hydrolysis rate constants for this specific compound are not available in the open literature, the class-level inference based on substitution pattern provides a clear stability differentiation versus monosubstituted oxadiazole analogs [2].

Stability Profile
Class-level
3,5-disubstituted oxadiazoles: reported stability under standard conditions
Context for inventory stability; monosubstituted analogs reported less stable
Class-level inference; compound-specific rate data not available
drug formulation chemical stability synthetic intermediate storage

Lipophilicity Benchmarking: Measured LogP Differentiates from Higher LogP Oxadiazole Analogs

The target compound exhibits a measured LogP value of -0.17 . This value indicates moderate hydrophilicity, which differentiates it from more lipophilic 1,2,4-oxadiazole derivatives that typically possess LogP values >1.0 . For comparison, 2-(methoxymethyl)-1,3,4-oxadiazole, a structurally related analog with a different heterocyclic core, exhibits a LogP range of 1.2 ± 0.3 . The lower LogP of 3-(chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole correlates with enhanced aqueous solubility and reduced non-specific binding in biological assays, providing a measurable advantage in applications requiring aqueous compatibility.

Lipophilicity Benchmark
Reported
LogP = -0.17; comparator 2-(methoxymethyl)-1,3,4-oxadiazole LogP ≈ 1.2
Supports aqueous-compatible workflow selection
Measured LogP; lower value correlates with enhanced aqueous solubility context
ADME prediction solubility optimization drug-likeness

Hazard Profile Specification: Defined GHS Classification Enables Appropriate Safety Protocols

The target compound carries specific GHS hazard classifications: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . The GHS pictogram is GHS07 with signal word 'Warning' . In contrast, the regioisomer 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole (CAS 120003-15-8) is classified as 'Not hazardous material' under DOT/IATA transport regulations , indicating differential hazard profiles between closely related regioisomers. This distinction is critical for procurement planning, as the target compound requires specific handling and storage conditions, including use in well-ventilated areas and appropriate personal protective equipment.

Hazard Profile
Head-to-head
GHS07 Warning; H302, H315, H319, H332, H335
Specification review for handling and safety protocol planning
Comparator regioisomer classified as not hazardous (DOT/IATA); profiles differ
laboratory safety SDS compliance hazard assessment

Application Scenarios Where 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole Demonstrates Verifiable Advantage


Regiospecific Synthetic Intermediate for 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives

The defined 3-chloromethyl/5-methoxymethyl regioisomer (CAS 1015846-54-4) is the required starting material for synthetic routes targeting specific 3,5-disubstituted 1,2,4-oxadiazole analogs . The chloromethyl group at position 3 undergoes nucleophilic substitution with amines, thiols, or alcohols, while the methoxymethyl group at position 5 remains intact as a stable protecting or solubilizing moiety . Use of the incorrect regioisomer (CAS 120003-15-8) would yield a different product distribution, rendering synthetic efforts non-reproducible. This application is directly supported by the regioisomeric specificity evidence in Section 3, Evidence Item 1.

Aqueous-Compatible Reaction Conditions for High-Throughput Screening Libraries

The measured LogP of -0.17 enables the compound to remain in aqueous-organic biphasic systems or fully aqueous buffers at relevant working concentrations, whereas more lipophilic oxadiazole analogs (LogP >1.0) may precipitate or partition into organic phases, complicating high-throughput screening workflows . This property is particularly valuable for constructing compound libraries intended for biochemical or cell-based assays where aqueous solubility is a prerequisite. This application is directly supported by the lipophilicity evidence in Section 3, Evidence Item 3.

Stable Building Block for Long-Term Inventory in Medicinal Chemistry Programs

As a 3,5-disubstituted 1,2,4-oxadiazole, the compound exhibits enhanced stability relative to monosubstituted oxadiazole analogs that are prone to hydrolytic degradation . This stability translates to longer shelf-life under recommended storage conditions (cool, dry place) , making it suitable for procurement as a stock building block in medicinal chemistry programs where compounds may be stored for extended periods before use. This application is directly supported by the stability class-level inference in Section 3, Evidence Item 2.

Application
Selection Property
Validation Focus
Regiospecific synthetic intermediate
Regioisomeric substitution pattern
Regioisomer identity review
Aqueous-compatible screening libraries
Measured LogP hydrophilicity
Aqueous solubility and partitioning context
Long-term building block inventory
3,5-Disubstituted stability profile
Stability under recommended storage conditions

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